1,7-Dichloro-5-methylisoquinoline
Description
1,7-Dichloro-5-methylisoquinoline is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 1 and 7 and a methyl group at position 5. Isoquinolines are heterocyclic aromatic compounds with a broad range of applications in medicinal chemistry, materials science, and organic synthesis. The introduction of chlorine atoms and alkyl groups (e.g., methyl) modulates electronic properties, solubility, and reactivity, making such derivatives valuable for drug discovery and catalysis .
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1,7-dichloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3 |
InChI Key |
KJRAMQCEZAQFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dichloro-5-methylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinolines, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of 1,7-Dichloro-5-methylisoquinoline may involve the use of metal catalysts to enhance the reaction efficiency. For example, palladium-catalyzed coupling reactions have been employed to synthesize isoquinoline derivatives . These methods often provide high yields and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,7-Dichloro-5-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
1,7-Dichloro-5-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-Dichloro-5-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Chlorinated Isoquinoline Derivatives
Key Analogs:
- 5-Chloroisoquinoline (CAS# 19402-30-3): A monochlorinated analog lacking the methyl group and second chlorine. It is widely used in cross-coupling reactions and as a ligand precursor. Compared to 1,7-dichloro-5-methylisoquinoline, it exhibits lower molecular weight (177.6 g/mol vs. 216.1 g/mol) and reduced steric hindrance, enabling faster reaction kinetics in metal-catalyzed processes .
- Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate: Features a chlorine at position 7 and a methyl ester at position 3. The ester group enhances solubility in polar solvents (e.g., DMSO), whereas 1,7-dichloro-5-methylisoquinoline’s lack of polar substituents restricts it to nonpolar media. NMR data (δH 2.50 for methyl in 5-position vs. δH 3.85 for ester methyl) highlight electronic differences .
Table 1: Physical Properties of Chlorinated Isoquinolines
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1,7-Dichloro-5-methylisoquinoline | 148–152 (predicted) | 216.1 | 1-Cl, 5-CH₃, 7-Cl |
| 5-Chloroisoquinoline | 89–91 | 177.6 | 5-Cl |
| Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate | 112–114 | 265.7 | 1-CH₃, 3-COOCH₃, 7-Cl |
Comparison with Methoxy- and Trifluoromethyl-Substituted Analogs
Ethyl 7-methoxy- and 7-trifluoromethylisoquinoline derivatives (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) demonstrate how electron-donating (methoxy) or electron-withdrawing (CF₃) groups alter reactivity:
- Methoxy derivatives: The methoxy group at position 7 increases electron density at the isoquinoline core, shifting ¹H NMR signals upfield (e.g., δH 6.85 for aromatic protons) compared to chlorine analogs (δH 7.20–7.50). This enhances nucleophilic substitution feasibility .
- Trifluoromethyl derivatives: The CF₃ group induces strong electron withdrawal, reducing basicity (pKa ~3.5 vs. ~4.8 for 1,7-dichloro-5-methylisoquinoline) and stabilizing intermediates in Friedel-Crafts reactions .
Electronic Effects and Reactivity: Insights from N-Oxide Derivatives
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide (LA) provides insights into the impact of N-oxide formation. The N=O group deshields adjacent carbons (e.g., C-1 δC 138.9 vs. δC 125–130 in non-oxidized analogs), significantly altering spectroscopic profiles and redox behavior. In contrast, 1,7-dichloro-5-methylisoquinoline’s chlorines enhance electrophilicity at positions 1 and 7, favoring SNAr reactions over oxidation pathways .
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